molecular formula C21H20N2O5S B2991825 Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 312605-03-1

Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No. B2991825
CAS RN: 312605-03-1
M. Wt: 412.46
InChI Key: MPESUZFMMYZABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate” is a complex organic molecule that contains several functional groups. It has an ethyl ester group, a 2,4-dimethoxybenzoyl group, an amino group, a phenyl group, and a thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, is a notable feature. The phenyl group and the 2,4-dimethoxybenzoyl group are aromatic and may contribute to the compound’s stability .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The amino group and the ester group are both reactive and could participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar ester and amino groups could affect its solubility .

Scientific Research Applications

Synthesis and Characterization

  • A study demonstrated the synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, highlighting the process involving reactions with mercapto acetic acid and subsequent condensation steps. These analogues showed significant antimicrobial activity and were subject to docking studies for further exploration of their potential biological activities (Spoorthy et al., 2021).

Biological Activities

  • Research on derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate revealed modifications leading to compounds with antimicrobial activities against various bacterial and fungal strains. This study provides a basis for understanding the structure-activity relationship through 3D-QSAR analysis (Desai et al., 2019).
  • Another research effort synthesized lignan conjugates via cyclopropanation, showing that these synthesized compounds exhibited excellent antibacterial and antifungal properties, alongside remarkable antioxidant potential. The study included docking and ADME results, indicating pharmaceutical properties within the expected range of drugs (Raghavendra et al., 2016).
  • A study focusing on thiazole-aminopiperidine hybrid analogues revealed novel Mycobacterium tuberculosis GyrB inhibitors. These compounds were evaluated for their in vitro activities, showing significant potential against Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase super coiling assay (Jeankumar et al., 2013).

Anticancer Activity

  • Research into the discovery of new apoptosis-inducing agents for breast cancer based on similar compound structures highlighted the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. The study evaluated in vitro and in vivo activities, revealing compounds with significant antiproliferative potential against cancer cell lines (Gad et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it would interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the precautions needed when handling it .

Future Directions

The future research directions for this compound could involve studying its potential applications, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-4-28-20(25)18-17(13-8-6-5-7-9-13)22-21(29-18)23-19(24)15-11-10-14(26-2)12-16(15)27-3/h5-12H,4H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPESUZFMMYZABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.